![molecular formula C12H4O4 B12887686 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 4480-96-0](/img/structure/B12887686.png)
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4O4 It is a member of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione typically involves the cycloaddition of naphthoquinones with olefins. One efficient method is the visible-light-mediated [3+2] cycloaddition reaction, which provides high regioselectivity and functional group tolerance . This environmentally friendly approach yields the desired compound under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthesis are likely to be applied to ensure efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthoquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible light for cycloaddition, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include functionalized naphthoquinones, dihydronaphthoquinones, and substituted naphthofurans .
Wissenschaftliche Forschungsanwendungen
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .
Vergleich Mit ähnlichen Verbindungen
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione can be compared with other similar compounds, such as:
3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione: This compound shares a similar core structure but differs in its hydrogenation state.
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione:
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
4480-96-0 |
|---|---|
Molekularformel |
C12H4O4 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-1(13),2,4,6,8-pentaene-10,12-dione |
InChI |
InChI=1S/C12H4O4/c13-11-7-8(12(14)16-11)10-6-4-2-1-3-5(6)9(7)15-10/h1-4H |
InChI-Schlüssel |
BGKLNBHHGOVXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O3)C(=O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


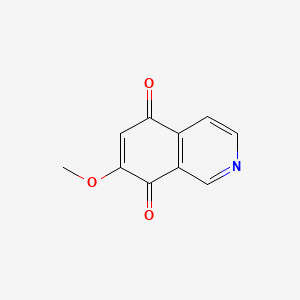
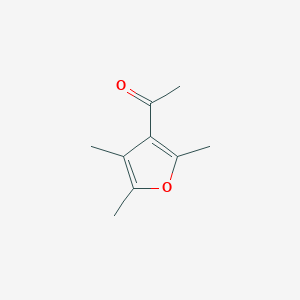
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
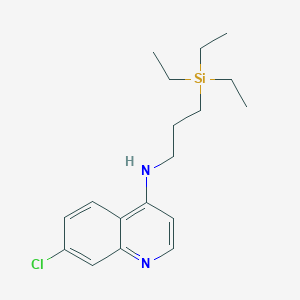
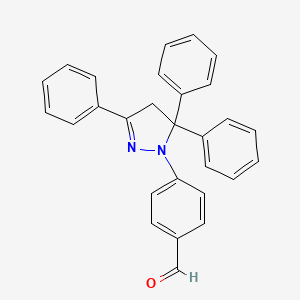
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

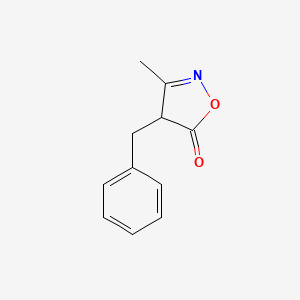

![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
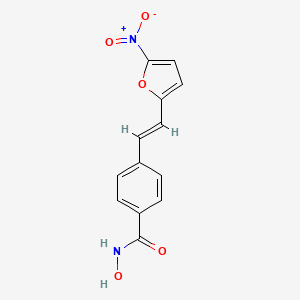
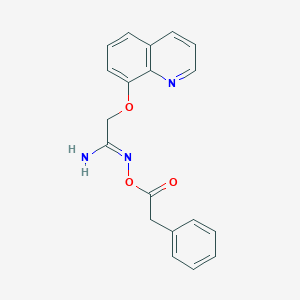
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)

